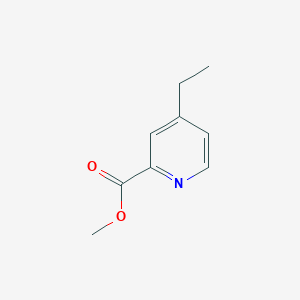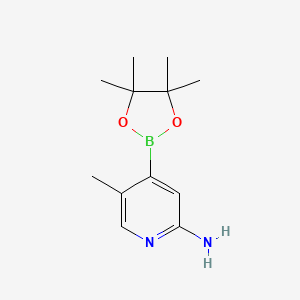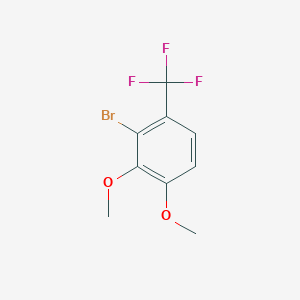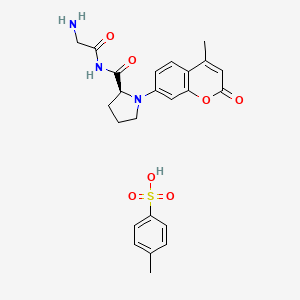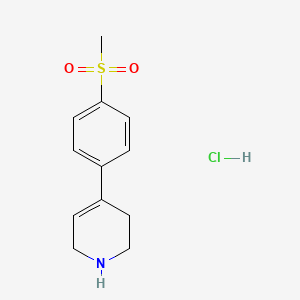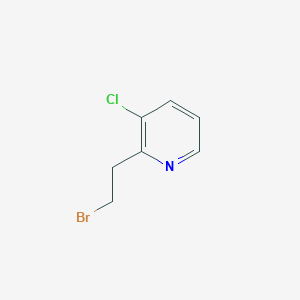
2-(2-Bromoethyl)-3-chloropyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Bromoethyl)-3-chloropyridine is an organic compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom attached to an ethyl group and a chlorine atom attached to the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromoethyl)-3-chloropyridine typically involves the halogenation of pyridine derivatives. One common method is the reaction of 3-chloropyridine with 2-bromoethanol in the presence of a strong acid catalyst, such as sulfuric acid, to facilitate the substitution reaction. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification steps, such as distillation and recrystallization, are implemented to obtain the desired product with high purity.
化学反応の分析
Types of Reactions
2-(2-Bromoethyl)-3-chloropyridine undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding ethyl-substituted pyridine derivative.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are employed.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic Substitution: Products include substituted pyridines with various functional groups.
Oxidation: Pyridine N-oxides are formed.
Reduction: Ethyl-substituted pyridines are obtained.
科学的研究の応用
2-(2-Bromoethyl)-3-chloropyridine has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as an intermediate in the preparation of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: It is utilized in the production of specialty chemicals, dyes, and polymers.
作用機序
The mechanism of action of 2-(2-Bromoethyl)-3-chloropyridine involves its ability to undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles. This reactivity is attributed to the electron-withdrawing effects of the chlorine and bromine atoms, which make the ethyl group more susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product.
類似化合物との比較
Similar Compounds
- 2-(2-Bromoethyl)pyridine
- 3-Chloropyridine
- 2-Bromoethylbenzene
Uniqueness
2-(2-Bromoethyl)-3-chloropyridine is unique due to the presence of both bromine and chlorine atoms on the pyridine ring, which imparts distinct reactivity and selectivity in chemical reactions
特性
分子式 |
C7H7BrClN |
|---|---|
分子量 |
220.49 g/mol |
IUPAC名 |
2-(2-bromoethyl)-3-chloropyridine |
InChI |
InChI=1S/C7H7BrClN/c8-4-3-7-6(9)2-1-5-10-7/h1-2,5H,3-4H2 |
InChIキー |
NEUJZCBCCFEXGE-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(N=C1)CCBr)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-6-chloro-3H-imidazo[4,5-c]pyridine](/img/structure/B13125100.png)
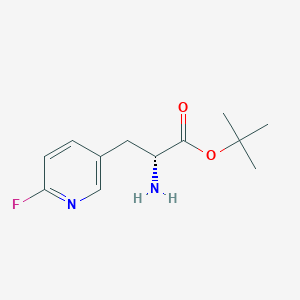
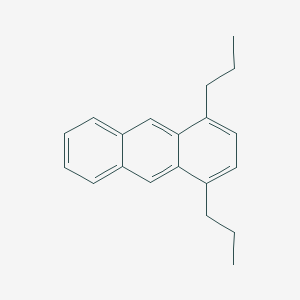

![[(2R,3S,4R,5R)-5-(4-amino-2-oxo-1,3,5-triazin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B13125126.png)
